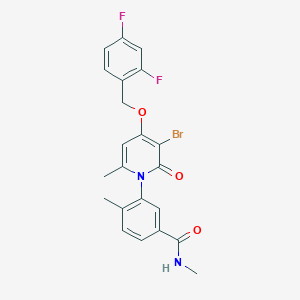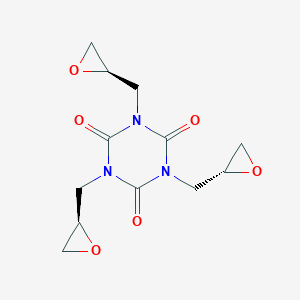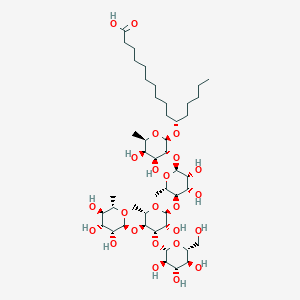
Mammoside J
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mammoside J is a natural compound that is derived from the roots of the traditional Chinese medicinal plant, Anemarrhena asphodeloides. This compound has been found to possess numerous medicinal properties and has attracted the attention of researchers all over the world.
Mechanism Of Action
The mechanism of action of Mammoside J is not yet fully understood. However, it has been found to inhibit the growth of cancer cells by inducing apoptosis (programmed cell death). The compound also inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical And Physiological Effects
Mammoside J has been found to have numerous biochemical and physiological effects. It has been shown to lower blood glucose levels in diabetic mice. The compound has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Mammoside J has been shown to have a protective effect on the liver and kidneys by reducing oxidative stress and inflammation.
Advantages And Limitations For Lab Experiments
One of the major advantages of using Mammoside J in lab experiments is that it is a natural compound and is therefore less toxic than synthetic compounds. It is also readily available and can be synthesized using a simple and efficient method. However, one of the limitations of using Mammoside J in lab experiments is that its mechanism of action is not yet fully understood. Further research is needed to fully understand the compound's effects.
Future Directions
There are numerous future directions for research on Mammoside J. One potential area of research is its potential use as a treatment for diabetes. Another area of research is its potential use as a treatment for liver and kidney diseases. Further research is also needed to fully understand the compound's mechanism of action and to identify potential drug targets.
Conclusion:
In conclusion, Mammoside J is a natural compound that has numerous potential therapeutic applications. It has been found to possess anti-cancer, anti-inflammatory, and anti-diabetic properties. The compound has also been shown to have a protective effect on the liver and kidneys. Mammoside J has numerous advantages for lab experiments, including its natural origin and simple synthesis method. However, further research is needed to fully understand the compound's mechanism of action and to identify potential drug targets.
Synthesis Methods
Mammoside J can be synthesized using a simple and efficient method. The first step involves the extraction of the root of Anemarrhena asphodeloides using ethanol. The extract is then subjected to column chromatography to obtain the pure compound. The purity of the compound is confirmed using high-performance liquid chromatography (HPLC).
Scientific Research Applications
Mammoside J has been extensively studied for its potential therapeutic applications. It has been found to possess anti-cancer, anti-inflammatory, and anti-diabetic properties. The compound has also been shown to have a protective effect on the liver and kidneys. Mammoside J has been found to be effective against various types of cancer, including breast, lung, and colon cancer.
properties
CAS RN |
120583-62-2 |
|---|---|
Product Name |
Mammoside J |
Molecular Formula |
C46H82O24 |
Molecular Weight |
1019.1 g/mol |
IUPAC Name |
(11S)-11-[(2R,3R,4S,5R,6R)-3-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-5-[(2S,3R,4S,5S,6S)-3-hydroxy-6-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-4,5-dihydroxy-6-methyloxan-2-yl]oxyhexadecanoic acid |
InChI |
InChI=1S/C46H82O24/c1-6-7-13-16-24(17-14-11-9-8-10-12-15-18-26(48)49)65-46-41(32(55)28(51)21(3)62-46)70-43-36(59)33(56)38(22(4)63-43)67-45-37(60)40(69-44-35(58)31(54)29(52)25(19-47)66-44)39(23(5)64-45)68-42-34(57)30(53)27(50)20(2)61-42/h20-25,27-47,50-60H,6-19H2,1-5H3,(H,48,49)/t20-,21+,22-,23-,24-,25+,27-,28-,29+,30+,31-,32-,33-,34+,35+,36+,37+,38-,39-,40-,41+,42-,43-,44-,45-,46-/m0/s1 |
InChI Key |
RMSDLBJXDTYRAX-SRWHAWSISA-N |
Isomeric SMILES |
CCCCC[C@@H](CCCCCCCCCC(=O)O)O[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)C)O)O)O[C@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)C)O[C@H]3[C@@H]([C@@H]([C@H]([C@@H](O3)C)O[C@H]4[C@@H]([C@@H]([C@H]([C@@H](O4)C)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O |
SMILES |
CCCCCC(CCCCCCCCCC(=O)O)OC1C(C(C(C(O1)C)O)O)OC2C(C(C(C(O2)C)OC3C(C(C(C(O3)C)OC4C(C(C(C(O4)C)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O)O |
Canonical SMILES |
CCCCCC(CCCCCCCCCC(=O)O)OC1C(C(C(C(O1)C)O)O)OC2C(C(C(C(O2)C)OC3C(C(C(C(O3)C)OC4C(C(C(C(O4)C)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



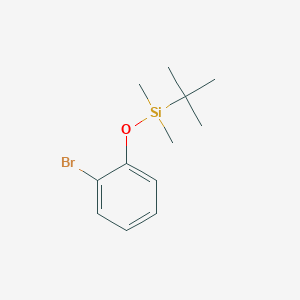
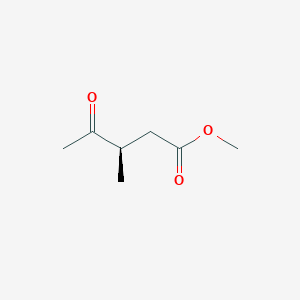
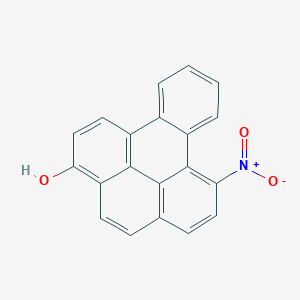
![5-(Chloromethyl)-6-methylbenzo[d][1,3]dioxole](/img/structure/B49340.png)

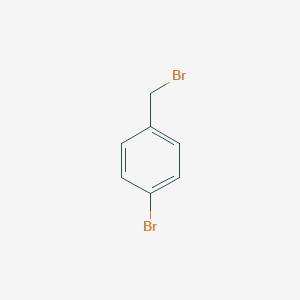
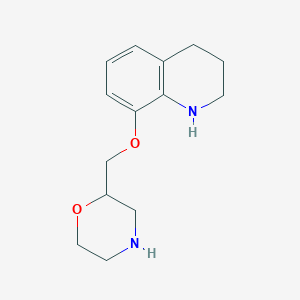
![(2R)-2-[methyl(phenylmethoxycarbonyl)amino]-3-phenylpropanoic acid](/img/structure/B49351.png)
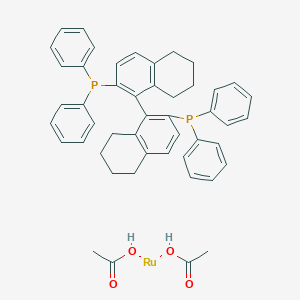
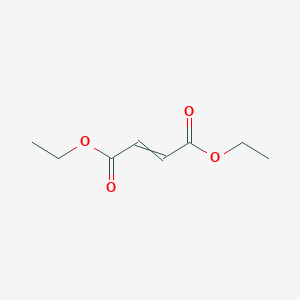
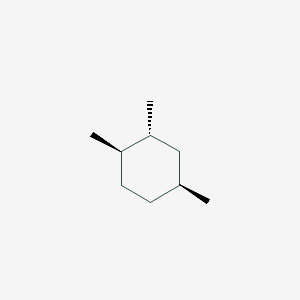
![4-Oxatricyclo[3.3.0.0(2,8)]oct-6-ene, 3-acetyl-3-methyl-](/img/structure/B49359.png)
